molecular formula C10H11NO2 B8604371 (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

Cat. No.: B8604371
M. Wt: 177.20 g/mol
InChI Key: ZMJLEBRQBCXOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is a heterocyclic compound that features an isoxazoline ring with a hydroxymethyl group at the 3-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the isoxazoline ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-phenyl-2-isoxazoline.

    Reduction: Various reduced derivatives depending on the specific reducing agent.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-5-phenyl-2-isoxazole: Similar structure but with an isoxazole ring.

    3-(Hydroxymethyl)-5-phenyl-2-oxazoline: Similar structure but with an oxazoline ring.

    3-(Hydroxymethyl)-5-phenyl-2-thiazoline: Similar structure but with a thiazoline ring.

Uniqueness

(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is unique due to the presence of the isoxazoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C10H11NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-5,10,12H,6-7H2

InChI Key

ZMJLEBRQBCXOFI-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1CO)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7 g of ethyl 5-phenyl-4,5-dihydroisoxazol-3-ylcarboxylate in 70 ml of methanol, cooled with ice, is added 1.5 g of sodium borohydride in small portions with stirring. After 4 hours has passed, the solvent is distilled off under reduced pressure and the residue is extracted with ethyl acetate. The extract is washed with water, dried and the solvent is evaporated. The crystalline residue thus obtained is recrystallized from isopropyl ether, giving 3-hydroxymethyl-5-phenyl-4,5-dihydroisoxazole in the form of white crystals. Melting point: 73°-74° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

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